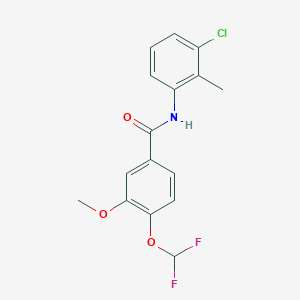
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide, also known as ML239, is a small molecule drug that has been studied extensively for its potential therapeutic applications. This compound was first synthesized in 2010 by a team of researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies. In
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a key role in the folding and stabilization of other proteins, including many that are involved in cancer cell growth and survival. By inhibiting Hsp90, this compound disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, this compound has been shown to inhibit the growth and migration of endothelial cells, which play a key role in the formation of new blood vessels. This suggests that this compound may have potential as an anti-angiogenic agent, which could be useful in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide for lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the role of Hsp90 and other proteins in cancer cell growth and survival. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are many future directions for research on N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide. One area of interest is the development of new cancer therapies based on this compound and related compounds. Another area of interest is the study of this compound's anti-inflammatory and anti-angiogenic activity, which could have potential applications in the treatment of a wide range of diseases. Finally, there is a need for further research into the mechanism of action of this compound and related compounds, which could lead to the development of new drugs with even greater potency and selectivity.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide involves a multistep process that includes the reaction of 3-chloro-2-methylphenol with 4-(difluoromethoxy)-3-methoxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N,N-dimethylformamide (DMF) and triethylamine (TEA) to yield the final product, this compound. This synthesis method has been optimized for high yield and purity and has been successfully used by various research groups.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies. In addition, this compound has been shown to have anti-inflammatory activity and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Molekularformel |
C16H14ClF2NO3 |
|---|---|
Molekulargewicht |
341.73 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C16H14ClF2NO3/c1-9-11(17)4-3-5-12(9)20-15(21)10-6-7-13(23-16(18)19)14(8-10)22-2/h3-8,16H,1-2H3,(H,20,21) |
InChI-Schlüssel |
HQQHERQXPPJBBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279693.png)
![5-bromo-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279695.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279696.png)
![3-cyclopentyl-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279699.png)
![3,5-bis(difluoromethyl)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279700.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279702.png)
![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)

![N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B279709.png)
methanone](/img/structure/B279712.png)
![3,5-bis(difluoromethyl)-1-[(4-methoxyphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279713.png)

![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B279715.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B279716.png)
